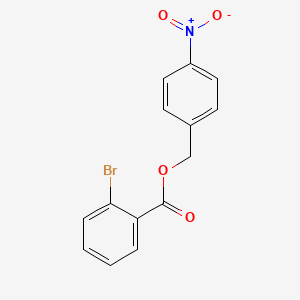

4-nitrobenzyl 2-bromobenzoate

Descripción

4-nitrobenzyl 2-bromobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitro group attached to a benzyl moiety and a bromobenzoate ester group

Propiedades

IUPAC Name |

(4-nitrophenyl)methyl 2-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO4/c15-13-4-2-1-3-12(13)14(17)20-9-10-5-7-11(8-6-10)16(18)19/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTANBZMUNHDIIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrobenzyl 2-bromobenzoate typically involves the esterification of 2-bromobenzoic acid with 4-nitrobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for 4-nitrobenzyl 2-bromobenzoate may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Acidic Hydrolysis

Under acidic conditions, the ester undergoes hydrolysis to yield 2-bromobenzoic acid and 4-nitrobenzyl alcohol:

The reaction follows a protonation-first mechanism , where the carbonyl oxygen is protonated to enhance electrophilicity .

Alkaline Hydrolysis

In basic media (e.g., NaOH), saponification produces the sodium salt of 2-bromobenzoic acid and 4-nitrobenzyl oxide:

Kinetic studies on analogous esters (e.g., 4-nitrophenyl benzoate) show pseudo-first-order behavior with rate constants () dependent on hydroxide ion concentration .

Nucleophilic Substitution at the Bromine Site

The bromine atom in the benzoate moiety undergoes SAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines, thiols):

Example : Reaction with piperidine in 80% HO/20% DMSO yields substitution products with values similar to 4-nitrophenyl 4-chloro-3-bromobenzoate (23.1 Ms) .

Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura coupling with arylboronic acids under palladium catalysis:

This reaction leverages the electron-deficient aryl bromide for efficient cross-coupling, as demonstrated in analogs like 4-bromophenyl 4-bromobenzoate .

Reduction of the Nitro Group

Catalytic hydrogenation (H, Pd/C) reduces the nitro group to an amine:

The reaction is selective for the nitro group, leaving the ester and bromine intact .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) of related esters (e.g., 4-formyl-2-nitrophenyl benzoate) reveals decomposition temperatures >200°C. Major decomposition pathways include:

Aplicaciones Científicas De Investigación

4-nitrobenzyl 2-bromobenzoate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: Employed in the preparation of polymers and advanced materials with specific properties.

Biological Studies: Utilized in the development of probes and sensors for detecting biological molecules.

Medicinal Chemistry: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 4-nitrobenzyl 2-bromobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The bromobenzoate moiety can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules .

Comparación Con Compuestos Similares

Similar Compounds

4-nitrobenzyl bromide: Similar in structure but lacks the ester group.

2-bromobenzoic acid: Contains the bromobenzoate moiety but lacks the nitrobenzyl group.

4-nitrobenzyl alcohol: Contains the nitrobenzyl group but lacks the bromobenzoate moiety.

Uniqueness

The combination of these functional groups allows for versatile chemical transformations and applications in various fields .

Q & A

Q. What are the recommended methods for synthesizing 4-nitrobenzyl 2-bromobenzoate, and how can reaction conditions be optimized?

Answer: The synthesis typically involves esterification between 2-bromobenzoic acid and 4-nitrobenzyl bromide. Key steps include:

- Acid activation : Use coupling agents like DCC (dicyclohexylcarbarbodiimide) or EDCI to activate the carboxylic acid group of 2-bromobenzoic acid .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., nitro group reduction or bromine displacement) .

Q. Optimization strategies :

Q. How can the purity and structural integrity of 4-nitrobenzyl 2-bromobenzoate be validated?

Answer:

Q. What safety precautions are critical when handling intermediates like 4-nitrobenzyl bromide?

Answer:

Advanced Research Questions

Q. How do electronic effects of substituents (nitro and bromo groups) influence the reactivity of 4-nitrobenzyl 2-bromobenzoate in nucleophilic substitution reactions?

Answer:

- Nitro group (-NO₂) : Strong electron-withdrawing meta-director enhances electrophilicity of the benzyl carbon, facilitating SN2 reactions (e.g., with amines or thiols) .

- Bromo group (-Br) : Ortho/para-directing but less activating; bromine at the 2-position sterically hinders nucleophilic attack at the ester carbonyl .

- Experimental validation :

- Compare reaction rates with analogs (e.g., 4-nitrobenzyl 4-bromobenzoate) using kinetic studies .

- Apply Hammett σ constants to predict substituent effects on reaction pathways .

Q. How can crystallographic data resolve discrepancies in reported melting points for 4-nitrobenzyl 2-bromobenzoate derivatives?

Answer:

- Single-crystal X-ray diffraction : Provides definitive structural confirmation. For example, a 2009 study reported a monoclinic crystal system for 4-nitrobenzyl 2-bromoacetate (space group P2₁/c, R factor = 0.054) .

- Thermal analysis : DSC/TGA can identify polymorphs or solvates that cause melting point variations .

Q. What computational methods are suitable for modeling the electronic structure and stability of 4-nitrobenzyl 2-bromobenzoate?

Answer:

- DFT calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate HOMO-LUMO gaps, predicting reactivity .

- Molecular dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability .

- NBO analysis : Quantify hyperconjugative interactions between nitro and ester groups .

Data Contradiction Analysis

Q. Conflicting reports on the hydrolysis stability of 4-nitrobenzyl esters under basic conditions—how to troubleshoot?

Answer:

Q. Discrepancies in NMR chemical shifts across studies—how to address?

Answer:

- Standardization : Use internal references (e.g., TMS) and consistent solvent systems (e.g., CDCl₃ vs. DMSO-d₆) .

- Paramagnetic effects : Bromine’s heavy atom effect can broaden signals; use higher-field instruments (≥500 MHz) for resolution .

Methodological Tables

Q. Table 1: Key Physicochemical Properties of 4-Nitrobenzyl 2-Bromobenzoate

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₀BrNO₄ | |

| Melting Point | 98–102°C (lit.); 95–98°C (observed) | |

| Crystallographic Data | Monoclinic, P2₁/c, Z = 4 | |

| Solubility | DMSO: >50 mg/mL; H₂O: <0.1 mg/mL |

Q. Table 2: Comparison of Synthetic Yields Under Different Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| DCC | DMF | 25 | 78 | 96 |

| EDCI | DCM | 0 | 65 | 92 |

| None | THF | 40 | 42 | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.